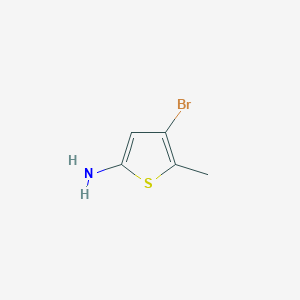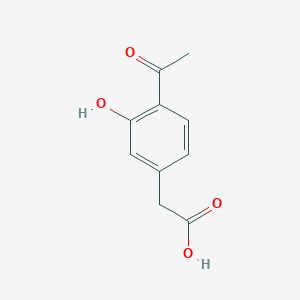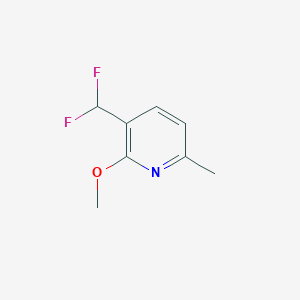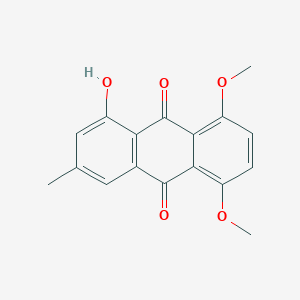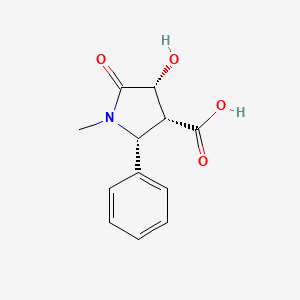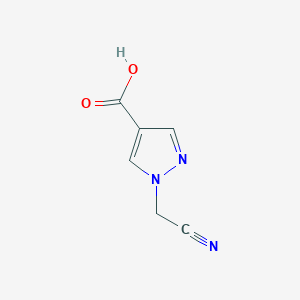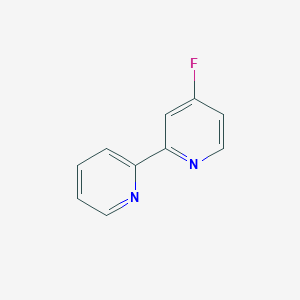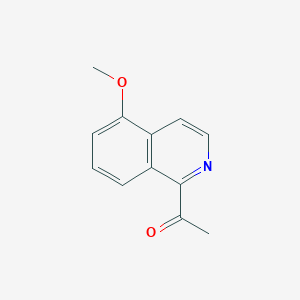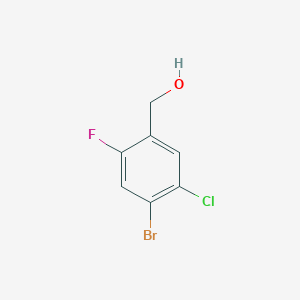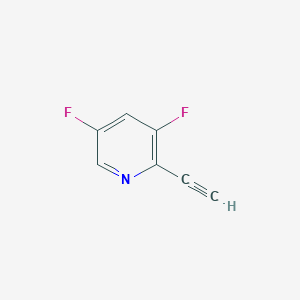
5-Fluoro-2-methyl-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-nitrophenol typically involves the nitration of 5-Fluoro-2-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to avoid the formation of unwanted byproducts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methyl-3-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-Fluoro-2-methyl-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 5-Fluoro-2-methyl-3-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrophenols.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-nitrophenol: Similar structure but lacks the methyl group.
2-Methyl-3-nitrophenol: Similar structure but lacks the fluorine atom.
5-Methyl-2-nitrophenol: Similar structure but lacks the fluorine atom and has a different position for the nitro group
Uniqueness
5-Fluoro-2-methyl-3-nitrophenol is unique due to the presence of both a fluorine atom and a methyl group on the phenol ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 |
Clé InChI |
JYVCQKBWEZHUJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



